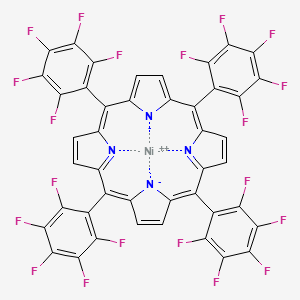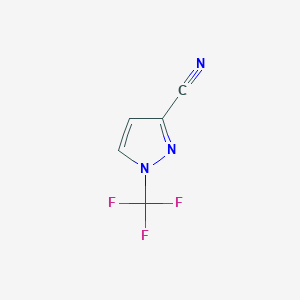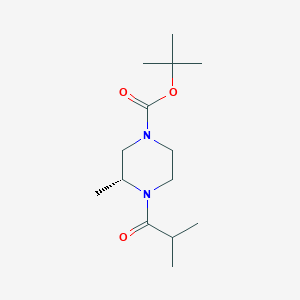
4-Acetyl-N,N-dimethylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-N,N-dimethylpicolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of an acetyl group attached to the nitrogen atom of the picolinamide structure
Méthodes De Préparation
The synthesis of 4-Acetyl-N,N-dimethylpicolinamide can be achieved through several methods. One common approach involves the reaction of picolinamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically takes place under reflux conditions, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Acetyl-N,N-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Applications De Recherche Scientifique
4-Acetyl-N,N-dimethylpicolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases. Its ability to interact with specific biological targets makes it a promising compound in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Acetyl-N,N-dimethylpicolinamide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparaison Avec Des Composés Similaires
4-Acetyl-N,N-dimethylpicolinamide can be compared with other similar compounds such as N,N-dimethylformamide and N,N-dimethylacetamide. These compounds share structural similarities but differ in their chemical properties and applications. For example:
N,N-Dimethylformamide: Used primarily as a solvent in organic synthesis and industrial processes.
N,N-Dimethylacetamide: Also used as a solvent and in the production of pharmaceuticals and polymers.
The uniqueness of this compound lies in its specific acetyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
4-acetyl-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-7(13)8-4-5-11-9(6-8)10(14)12(2)3/h4-6H,1-3H3 |
Clé InChI |
QORGPAAFZJAEMF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=NC=C1)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Benzoic acid, 3-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12960688.png)



![2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B12960721.png)
